2-Methylimidazo[1,2-a]pyrazine CAS number and molecular weight
2-Methylimidazo[1,2-a]pyrazine CAS number and molecular weight
The following technical monograph provides an in-depth analysis of 2-Methylimidazo[1,2-a]pyrazine , a privileged heterocyclic scaffold in medicinal chemistry.
A Privileged Scaffold for Kinase Inhibition and Bioluminescence
Executive Summary
2-Methylimidazo[1,2-a]pyrazine (CAS 33668-80-3 ) is a fused bicyclic heterocycle characterized by a pyrazine ring annulated to an imidazole ring.[1] This scaffold is classified as a "privileged structure" in drug discovery due to its ability to mimic the purine core of ATP, making it a critical template for designing kinase inhibitors (e.g., mTOR, PI3K, and B-Raf inhibitors). Additionally, it serves as the structural core for coelenterazine-type luciferins, essential for bioluminescent reporting systems.
Physicochemical Profile
The following data establishes the core identity of the compound for analytical verification and database registration.
| Property | Specification |
| Chemical Name | 2-Methylimidazo[1,2-a]pyrazine |
| CAS Registry Number | 33668-80-3 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Exact Mass | 133.0640 Da |
| SMILES | Cc1cn2ccnc2cn1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyrazine N) / ~5.8 (Imidazole N) |
| Storage | -20°C, Hygroscopic (Store under inert atmosphere) |
Synthetic Framework & Mechanism
The synthesis of 2-Methylimidazo[1,2-a]pyrazine is classically achieved through a condensation-cyclization reaction between 2-aminopyrazine and chloroacetone . This protocol is favored for its operational simplicity and scalability.
3.1. Reaction Protocol
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Reagents: 2-Aminopyrazine (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent), NaHCO₃ (Base).
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Procedure:
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Dissolve 2-aminopyrazine in refluxing ethanol.
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Add chloroacetone dropwise over 30 minutes to control exotherm.
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Reflux for 4–12 hours. The reaction proceeds via the formation of an intermediate imine followed by intramolecular alkylation.
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Workup: Concentrate solvent, neutralize the hydrobromide/hydrochloride salt with saturated NaHCO₃, and extract with dichloromethane (DCM).
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Purification: Recrystallization from EtOAc/Hexane or flash chromatography (MeOH/DCM).
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3.2. Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the condensation mechanism, highlighting the nucleophilic attack of the exocyclic amine and the ring nitrogen.
Figure 1: Synthetic pathway via condensation of 2-aminopyrazine with α-haloketone.
Structural Characterization (Spectroscopy)
Verification of the 2-methyl isomer (vs. 3-methyl or 6/8-methyl) is critical. The following spectral signatures are diagnostic.
4.1. ¹H NMR (300 MHz, CDCl₃)
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δ 2.45–2.55 ppm (s, 3H): Methyl group at C2.
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δ 7.50–7.60 ppm (s, 1H): H3 proton (Imidazole ring). This singlet confirms the C2 substitution; if the methyl were at C3, this signal would be absent.
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δ 7.80–7.90 ppm (d, 1H): H6 (Pyrazine ring).
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δ 8.00–8.10 ppm (dd, 1H): H5 (Pyrazine ring).
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δ 9.00–9.10 ppm (s, 1H): H8 (Pyrazine ring). The most downfield signal due to proximity to the bridgehead nitrogen.
4.2. Mass Spectrometry (ESI-MS)
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[M+H]⁺: Observed at m/z 134.1.
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Fragmentation: Characteristic loss of acetonitrile (CH₃CN) from the imidazole ring is often observed in MS/MS.
Applications in Drug Discovery
The imidazo[1,2-a]pyrazine core is an isostere of the purine ring system found in ATP. This structural similarity allows it to bind effectively to the ATP-binding pocket of various kinases.
5.1. Kinase Inhibition Logic
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H-Bond Acceptor: The N7 nitrogen (pyrazine ring) often accepts a hydrogen bond from the kinase hinge region.
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H-Bond Donor: Substituents at C3 or C8 (e.g., amines) can act as donors.
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Vector Exploration: The C2-methyl group projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase (e.g., IGF-1R, mTOR).
5.2. Strategic Derivatization Workflow
The 2-methyl scaffold serves as a starting point for library generation.
Figure 2: Structure-Activity Relationship (SAR) diversification map for the imidazo[1,2-a]pyrazine core.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
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Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
References
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Sigma-Aldrich. 2-Methylimidazo[1,2-a]pyrazine Product Sheet. Link (Accessed via search).
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PubChem. Compound Summary: Imidazo[1,2-a]pyrazine derivatives. Link
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Goel, R. et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity." RSC Advances. Link
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Bagdi, A. K. et al. (2013). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry. Link
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ChemicalBook. 2-Methylimidazo[1,2-a]pyrazine CAS 33668-80-3 Data. Link
